molecular formula C18H21BrN2O2 B2384882 N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide CAS No. 147358-06-3

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide

Cat. No.: B2384882
CAS No.: 147358-06-3
M. Wt: 377.282
InChI Key: GNMURVHGGPIDKF-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-4-(hexyloxy)benzamide is a benzamide derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a hexyloxy group at the para position of the benzamide moiety. The hexyloxy chain introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMURVHGGPIDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Benzamides with Antimicrobial Activity

highlights N-(5-bromopyridin-2-yl)benzamide derivatives (4a–4d) with varying para-substituents on the benzamide ring:

  • 4a: No substituent (MIC: 0.22–1.49 µM)
  • 4b : 4-Methyl (MIC: 0.34–1.21 µM)
  • 4c : 4-Chloro (MIC: 0.29–1.15 µM)
  • 4d : 4-Nitro (MIC: 0.31–1.43 µM)

The target compound’s 4-hexyloxy group is bulkier and more lipophilic than these substituents. While direct MIC data are unavailable for the hexyloxy derivative, structural trends suggest that increased lipophilicity could enhance membrane penetration but may also reduce solubility. Notably, a sulfonamide analogue (compound 5) outperformed benzamides in antibacterial activity (MIC: 0.15–0.89 µM), indicating the importance of the sulfonamide group in enhancing target binding .

Table 1: Antimicrobial Activity of Benzamide Derivatives
Compound Substituent MIC Range (µM) Key Feature
Target Compound 4-Hexyloxy N/A High lipophilicity
4a None 0.22–1.49 Baseline activity
4b 4-Methyl 0.34–1.21 Moderate lipophilicity
4c 4-Chloro 0.29–1.15 Electronegative substituent
4d 4-Nitro 0.31–1.43 Electron-withdrawing group
5 Sulfonamide 0.15–0.89 Enhanced binding affinity

Radioiodinated Benzamides for Melanoma Imaging

describes radioiodinated benzamides with substituents like methoxy and acetamido, which showed high melanoma uptake (e.g., compound 6: 23.2% ID/g at 6 hours). The hexyloxy group in the target compound could similarly enhance tumor retention due to prolonged blood circulation and reduced renal clearance. However, bromine’s larger atomic radius compared to iodine may limit suitability for radioimaging but could improve metabolic stability .

Sulfonamide Derivatives as PD-L1 Inhibitors

identifies sulfonamide-benzamide hybrids (e.g., compound 30: 57.15% PD-L1 inhibition) with chloro and methoxy groups. The target compound’s hexyloxy chain may hinder binding to PD-L1 due to steric effects but could modulate immune responses through alternative pathways. Notably, lipophilic groups in these derivatives correlate with reduced cytotoxicity in fibroblast cell lines .

Substituent Effects on Physicochemical Properties

  • Metabolic Stability : Bromine’s presence may slow oxidative metabolism compared to chloro or nitro groups, as seen in and .
  • Synthetic Accessibility: The hexyloxy group requires alkylation of a phenolic intermediate, a step that may involve challenging purification compared to smaller substituents .

Research Findings and Implications

Anticancer Potential

The hexyloxy group may improve tumor accumulation via enhanced permeability and retention (EPR) effects.

Biological Activity

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a brominated pyridine moiety and a hexyloxy substituent on a benzamide core. This unique structure may contribute to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

Research Findings

Recent studies have highlighted the biological activity of similar benzamide derivatives, which may provide insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Benzamide Derivatives

Compound NameBiological ActivityIC50/EC50 ValuesReference
Benzamide AAntiviral (HBV)IC50 0.5 μM
Benzamide BAnticancer (Breast Cancer)IC50 1.0 μM
Benzamide CAntitubercularMIC 0.5 μg/mL

Case Studies

  • Antiviral Activity Against HBV : A study on benzamide derivatives indicated that certain compounds could significantly reduce cytoplasmic HBV DNA levels by binding to the core protein, thereby inhibiting viral replication . This suggests that this compound might exhibit similar antiviral properties.
  • Anticancer Potential : Research on various substituted benzamides has shown promising results in inhibiting cancer cell proliferation. For instance, a series of benzamides were tested against human cancer cell lines, revealing IC50 values ranging from 0.5 to 2.0 μM, indicating potent anticancer activity .
  • Antitubercular Activity : A library of benzamide derivatives was evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited significant anti-TB activity with MIC values as low as 0.5 μg/mL, suggesting that structural modifications can enhance efficacy against bacterial pathogens .

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